molecular formula C11H12N2OS B6603787 o-Toluamide, N-(2-thiazolidinylidene)- CAS No. 71753-20-3

o-Toluamide, N-(2-thiazolidinylidene)-

Cat. No.: B6603787
CAS No.: 71753-20-3
M. Wt: 220.29 g/mol
InChI Key: OADXJIWNZPDXSQ-UHFFFAOYSA-N
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Description

o-Toluamide, N-(2-thiazolidinylidene)-: is a chemical compound with the molecular formula C11H12N2OS It is known for its unique structure, which includes a thiazolidine ring linked to a toluamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-Toluamide, N-(2-thiazolidinylidene)- typically involves the reaction of o-tolunitrile with thiazolidine derivatives under specific conditions. One common method includes the use of hydrogen peroxide, 95% alcohol, and sodium hydroxide at temperatures ranging from 40-50°C . Another approach involves the reaction of the nitrile with boron fluoride in a dilute solution .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: o-Toluamide, N-(2-thiazolidinylidene)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various reagents, including halogens and alkylating agents, can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Chemistry: In chemistry, o-Toluamide, N-(2-thiazolidinylidene)- is used as a building block for synthesizing more complex molecules. It is involved in the synthesis of phenolic benzo[c]phenanthridine alkaloids, which have significant biological activity .

Biology: This compound has potential applications in biological research due to its ability to interact with various biological molecules. It is studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: In medicine, derivatives of o-Toluamide, N-(2-thiazolidinylidene)- are explored for their therapeutic potential. They are investigated for their ability to inhibit specific enzymes and pathways involved in disease processes.

Industry: Industrially, this compound is used in the production of dyes, pharmaceuticals, and other specialty chemicals. Its unique structure makes it valuable for creating compounds with specific properties.

Mechanism of Action

The mechanism of action of o-Toluamide, N-(2-thiazolidinylidene)- involves its interaction with molecular targets such as enzymes and receptors. It can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in inhibiting microbial growth or modulating enzyme activity.

Comparison with Similar Compounds

    o-Toluamide: A simpler derivative without the thiazolidine ring.

    Thiazolidinediones: Compounds with a similar thiazolidine ring but different functional groups.

Uniqueness: o-Toluamide, N-(2-thiazolidinylidene)- is unique due to its combination of a toluamide group and a thiazolidine ring. This structure imparts specific chemical and biological properties that are not found in simpler derivatives or other thiazolidine-containing compounds.

Properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-8-4-2-3-5-9(8)10(14)13-11-12-6-7-15-11/h2-5H,6-7H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADXJIWNZPDXSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80221978
Record name o-Toluamide, N-(2-thiazolidinylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71753-20-3
Record name o-Toluamide, N-(2-thiazolidinylidene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071753203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Toluamide, N-(2-thiazolidinylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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